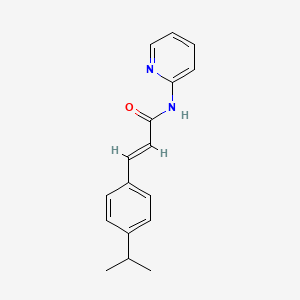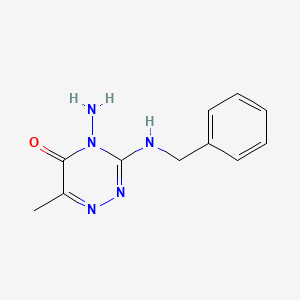![molecular formula C24H21N3O4 B5691781 N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is an important biomarker for neuroinflammation and is highly expressed in activated microglia and astrocytes in the central nervous system. DPA-714 has been extensively studied for its potential applications in neuroimaging and drug development.
作用机制
DPA-714 selectively binds to N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide, which is highly expressed in activated microglia and astrocytes in the central nervous system. N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is involved in the regulation of mitochondrial function, steroidogenesis, and immune response. Activation of N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide has been shown to reduce neuroinflammation and promote neuroprotection.
Biochemical and Physiological Effects:
DPA-714 has been shown to reduce neuroinflammation and promote neuroprotection in various animal models of neurological disorders. It has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease and traumatic brain injury. DPA-714 has a good safety profile and does not produce any significant adverse effects.
实验室实验的优点和局限性
DPA-714 has several advantages for lab experiments. It is a highly selective ligand for N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and can be used as a tracer in PET imaging to visualize neuroinflammation in vivo. It has also been shown to have potential therapeutic applications for neurological disorders. However, DPA-714 has some limitations for lab experiments. It is a relatively new compound and its safety and efficacy in humans have not been fully established. It is also expensive and difficult to synthesize.
未来方向
There are several future directions for research on DPA-714. One direction is to investigate its potential as a therapeutic agent for neurological disorders. Another direction is to optimize its synthesis and develop more efficient methods for its production. Further research is also needed to fully understand its mechanism of action and its effects on mitochondrial function, steroidogenesis, and immune response. Additionally, more studies are needed to establish its safety and efficacy in humans.
合成方法
DPA-714 can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with 2-naphthylamine to form 2-(2-naphthyl)-1,3-benzodioxole. The second step involves the reaction of 2-(2-naphthyl)-1,3-benzodioxole with ethyl 2-bromoacetate to form ethyl 2-(2-naphthyl)-1,3-benzodioxole-5-carboxylate. The final step involves the reaction of ethyl 2-(2-naphthyl)-1,3-benzodioxole-5-carboxylate with hydrazine hydrate and acetic anhydride to form DPA-714.
科学研究应用
DPA-714 has been extensively studied for its potential applications in neuroimaging and drug development. It has been shown to selectively bind to N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide and can be used as a tracer in positron emission tomography (PET) imaging to visualize neuroinflammation in vivo. DPA-714 has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-19-9-10-21(22(14-19)31-2)25-23(28)15-27-24(29)12-11-20(26-27)18-8-7-16-5-3-4-6-17(16)13-18/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJCZSGZONGQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[(3-methylisoxazol-5-yl)methyl]-2-(3-oxo-2-azaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5691699.png)
![1-(cyclopropylcarbonyl)-N-[phenyl(4-pyridinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5691703.png)
![N-benzyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5691709.png)
![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![3-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5691720.png)



![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)

![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)